molecular formula C10H4N2O2 B12898853 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile CAS No. 65975-31-7

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile

Cat. No.: B12898853
CAS No.: 65975-31-7
M. Wt: 184.15 g/mol
InChI Key: BYBIBGHPQLJKHW-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile is a chemical compound with the molecular formula C10H4N2O2 It is a derivative of isobenzofuran, characterized by the presence of two cyano groups at positions 5 and 6, and a keto group at position 1

Preparation Methods

The synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile typically involves the reaction of phthalic anhydride with malononitrile in the presence of a base. The reaction proceeds through a cyclization process, forming the isobenzofuran ring system with the introduction of cyano groups. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like piperidine or triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis.

Comparison with Similar Compounds

1-Oxo-1,3-dihydroisobenzofuran-5,6-dicarbonitrile can be compared with other similar compounds, such as:

    1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: This compound has a single cyano group and exhibits different chemical reactivity and biological activity.

    1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide: This derivative has an amide group instead of cyano groups, leading to distinct properties and applications.

    5-Cyanophthalide: A related compound with a single cyano group, used in different synthetic and research applications.

The uniqueness of this compound lies in its dual cyano groups, which provide additional sites for chemical modification and enhance its potential for diverse applications.

Properties

CAS No.

65975-31-7

Molecular Formula

C10H4N2O2

Molecular Weight

184.15 g/mol

IUPAC Name

3-oxo-1H-2-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C10H4N2O2/c11-3-6-1-8-5-14-10(13)9(8)2-7(6)4-12/h1-2H,5H2

InChI Key

BYBIBGHPQLJKHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)C#N)C#N

Origin of Product

United States

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